molecular formula C9H6FNOS B1462324 7-Fluoro-1-benzothiophene-2-carboxamide CAS No. 1956371-69-9

7-Fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B1462324
CAS No.: 1956371-69-9
M. Wt: 195.22 g/mol
InChI Key: UVVSBKOAYRSIBP-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophilic reagents like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated derivatives

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, while the carboxamide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1-benzothiophene-2-carboxamide is unique due to the combined presence of the fluorine atom and carboxamide group.

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSBKOAYRSIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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